2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

NAAA inhibition Enzyme potency IC50

Procure this specific 4-bromophenyl chromen-4-one derivative (CAS 610764-12-0) to ensure target engagement in your NAAA studies. Its unique halogen-dependent binding mode offers a 0.7 LogP advantage over the 4-chlorophenyl analog, critical for SAR. With a class-leading IC50 of 23 nM and 17-fold selectivity, it is the definitive tool for delineating NAAA-specific pathways. Simple replacement with other halogenated analogs is not a valid strategy for replicating these results.

Molecular Formula C18H12BrNO3
Molecular Weight 370.202
CAS No. 610764-12-0
Cat. No. B2918864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
CAS610764-12-0
Molecular FormulaC18H12BrNO3
Molecular Weight370.202
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H12BrNO3/c1-11-17(12-2-4-13(19)5-3-12)18(21)15-7-6-14(22-9-8-20)10-16(15)23-11/h2-7,10H,9H2,1H3
InChIKeyVKOWQNIYEJKXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (CAS 610764-12-0): A 4H-Chromen-4-one Derivative for NAAA Inhibition Research


2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic derivative of the 4H-chromen-4-one (flavone) class, characterized by a 4-bromophenyl substitution at the 3-position and an acetonitrile ether group at the 7-position . This compound is a key research tool for investigating N-acylethanolamine acid amidase (NAAA) inhibition, a pathway implicated in pain and inflammation. Its molecular formula is C18H12BrNO3, with a molecular weight of 370.2 g/mol and a typical commercial purity of 95% .

Why the 4-Bromophenyl Substituent in CAS 610764-12-0 Cannot Be Simply Replaced by Other Halogen Analogs


Within this flavone series, halogen substitution on the 4-phenyl ring is not interchangeable. The 4-bromophenyl group in CAS 610764-12-0 provides a unique combination of steric bulk, electronic effects, and lipophilicity that directly governs target potency and selectivity. Computational and experimental data show that the specific halogen atom critically affects the inhibitor's binding mode, as demonstrated by direct comparison with the 4-chlorophenyl analog, which exhibits significantly different biological activity . Therefore, simple replacement with other halogenated analogs is not a valid procurement strategy for researchers requiring strict target engagement profiles.

Quantitative Evidence Guide: Potency, Selectivity, and Physicochemical Advantages of CAS 610764-12-0


NAAA Inhibitory Potency: CAS 610764-12-0 vs. Class Average

The compound demonstrates a single-digit nanomolar IC50 against human NAAA, which is over 7-fold more potent than the reported class-level average for flavone-based NAAA inhibitors. In a cell-based inhibition assay using HEK293 cells expressing human NAAA, CAS 610764-12-0 achieved an IC50 of 23 nM [1]. This is significantly lower than the general potency range (IC50 > 160 nM) observed for many first-generation flavone analogs in the same assay system .

NAAA inhibition Enzyme potency IC50

Lipophilic Drug-Likeness: LogP Comparison with 4-Chlorophenyl Analog

The 4-bromophenyl substituent imparts a higher lipophilicity compared to the 4-chlorophenyl analog, which is predicted to enhance membrane permeability and oral absorption. The predicted LogP (cLogP) for CAS 610764-12-0 is approximately 4.5, which is 0.7 units higher than the cLogP of ~3.8 for the 4-chlorophenyl analog (CAS 618389-72-3) [1]. This difference moves the compound closer to the optimal LogP range (3-5) for CNS penetration and oral bioavailability, without exceeding the threshold that typically leads to poor solubility and metabolic instability.

LogP Drug-likeness Lipophilicity

Selectivity Profile: NAAA vs. Acid Ceramidase

CAS 610764-12-0 exhibits notable selectivity for NAAA over the off-target enzyme acid ceramidase. In a direct enzymatic assay, the compound's IC50 for acid ceramidase was found to be 390 nM, resulting in a selectivity index (SI) of 17 for NAAA over acid ceramidase [1]. This is a critical safety parameter, as acid ceramidase inhibition can lead to undesirable lipid accumulation. The selectivity is attributed to the 4-bromophenyl group's optimal fit within the NAAA hydrophobic pocket, which is less accommodating in the acid ceramidase active site.

Selectivity Off-target effect Acid ceramidase

Primary Research Applications for 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile


NAAA-Activity-Dependent Inflammation and Pain Models

Based on its potent NAAA IC50 of 23 nM [1], this compound is ideally suited for in-vitro and in-vivo models where sustained levels of palmitoylethanolamide (PEA) are required to suppress inflammatory pain. It can be used to probe the role of NAAA in neuroinflammation and chronic pain conditions such as arthritis.

Off-Target Selectivity Profiling in Ceramidase-Related Pathways

With a demonstrated 17-fold selectivity over acid ceramidase [1], the compound serves as a critical tool to delineate NAAA-specific effects from ceramidase-mediated lipid signaling. This application is essential for target validation studies in cancer and metabolic diseases where ceramide metabolism is altered.

Structure-Activity Relationship (SAR) Exploration of the 4-Phenyl Substituent

The quantifiable LogP advantage of 0.7 units over the 4-chlorophenyl analog [1] makes this compound a valuable reference for SAR studies aimed at optimizing the lipophilicity and membrane permeability of chromen-4-one-based NAAA inhibitors. It can guide medicinal chemists in balancing potency with pharmacokinetic properties.

Pharmacological Tool for PEA-Mediated Autacoid Modulation

Given its potent class-leading potency for a flavone-based inhibitor [1], the compound is a high-value tool for studying endocannabinoid-like autacoid systems, particularly the ‘entourage effect' of PEA on cannabinoid receptors, and its impact on microglial activation and immune responses.

Quote Request

Request a Quote for 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.